molecular formula C15H26N8OS B6029937 N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide

N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide

Cat. No.: B6029937
M. Wt: 366.5 g/mol
InChI Key: YBICDSFSENZUMK-UHFFFAOYSA-N
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Description

N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide is a complex organic compound that features a triazine ring substituted with morpholine and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide typically involves multiple steps. One common approach starts with the preparation of the triazine core, followed by the introduction of the morpholine and piperidine substituents. The final step involves the addition of the hydrazinecarbothioamide group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the triazine ring.

    Reduction: This can be used to alter the oxidation state of the nitrogen atoms.

    Substitution: This reaction can replace one of the substituents on the triazine ring with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarboxamide, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with different substituents, such as:

Uniqueness

What sets N-ethyl-2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinecarbothioamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-ethyl-3-[(4-morpholin-4-yl-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N8OS/c1-2-16-15(25)21-20-12-17-13(22-6-4-3-5-7-22)19-14(18-12)23-8-10-24-11-9-23/h2-11H2,1H3,(H2,16,21,25)(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBICDSFSENZUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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